![molecular formula C20H24N2O3 B5777278 3-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5777278.png)
3-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide, commonly known as EMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMB is a benzamide derivative that has been synthesized using various methods. It exhibits a unique mechanism of action and has been shown to have significant biochemical and physiological effects.
Mécanisme D'action
EMB exhibits a unique mechanism of action that involves the inhibition of the mitochondrial respiratory chain complex III. This inhibition results in the disruption of the electron transport chain, leading to the generation of reactive oxygen species (ROS). The accumulation of ROS leads to oxidative stress, which ultimately results in cell death.
Biochemical and Physiological Effects:
EMB has been shown to have significant biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. EMB has also been shown to have immunomodulatory effects, including the inhibition of T-cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
EMB has several advantages for lab experiments, including its high solubility in water and its ability to penetrate cell membranes. However, EMB also has several limitations, including its instability in acidic conditions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of EMB. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer, fungal infections, and tuberculosis. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further research is needed to investigate the safety and toxicity of EMB in vivo.
Méthodes De Synthèse
EMB can be synthesized using various methods, including the reaction of 4-(4-morpholinylmethyl)benzylamine with 3-ethoxybenzoyl chloride in the presence of a base. Another method involves the reaction of 4-(4-morpholinylmethyl)benzylamine with 3-ethoxybenzoic acid in the presence of a coupling agent. The synthesis of EMB has also been achieved using other methods, including the reaction of 4-(4-morpholinylmethyl)benzylamine with 3-ethoxybenzamide in the presence of a coupling agent.
Applications De Recherche Scientifique
EMB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including leukemia, breast, and lung cancer cells. EMB has also been shown to have antifungal activity against various fungal strains, including Candida albicans. Additionally, EMB has been shown to inhibit the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis.
Propriétés
IUPAC Name |
3-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-2-25-19-5-3-4-17(14-19)20(23)21-18-8-6-16(7-9-18)15-22-10-12-24-13-11-22/h3-9,14H,2,10-13,15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHOMBKYQHADDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5777195.png)
![ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate](/img/structure/B5777198.png)
![5-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5777205.png)
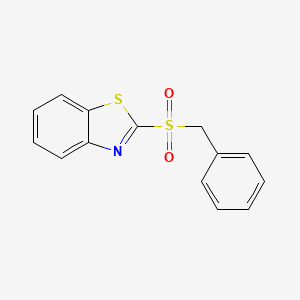

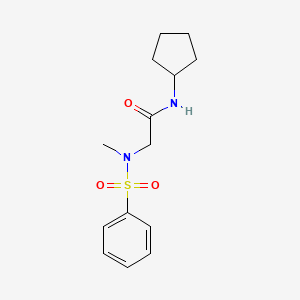
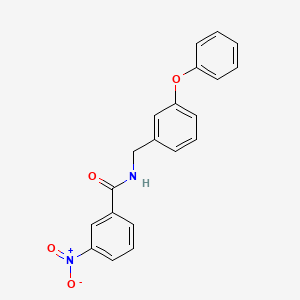
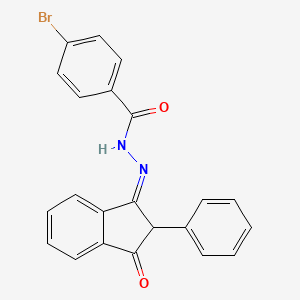


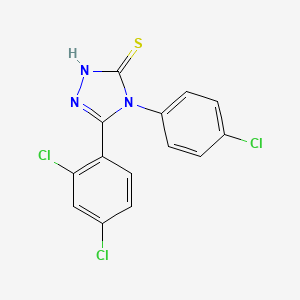
![3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline](/img/structure/B5777269.png)

